molecular formula C8H17Cl2O2P B15336919 2-Ethylhexyl phosphorodichloridate CAS No. 45088-64-0

2-Ethylhexyl phosphorodichloridate

Cat. No.: B15336919
CAS No.: 45088-64-0
M. Wt: 247.10 g/mol
InChI Key: DHFXUHMIKARKJX-UHFFFAOYSA-N
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Description

2-Ethylhexyl phosphorodichloridate is an organophosphorus compound with the chemical formula C8H17Cl2O2P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various organophosphorus compounds. This compound is known for its reactivity due to the presence of two chlorine atoms attached to the phosphorus atom, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl phosphorodichloridate typically involves the reaction of phosphorus oxychloride (POCl3) with 2-ethylhexanol (C8H18O). The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The general reaction can be represented as follows:

POCl3+C8H18OC8H17Cl2O2P+HCl\text{POCl}_3 + \text{C}_8\text{H}_{18}\text{O} \rightarrow \text{C}_8\text{H}_{17}\text{Cl}_2\text{O}_2\text{P} + \text{HCl} POCl3​+C8​H18​O→C8​H17​Cl2​O2​P+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2-ethylhexanol are continuously fed into the reaction vessel. The reaction mixture is maintained at a temperature range of 15-25°C for 1-3 hours, followed by heating to 40-70°C for an additional 1-4 hours to ensure complete conversion. The by-product, hydrogen chloride gas, is removed, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl phosphorodichloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as alcohols, amines, or thiols, leading to the formation of phosphoric esters, amides, or thiophosphates.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-ethylhexyl phosphoric acid and hydrochloric acid.

    Oxidation and Reduction: Although less common, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions:

    Alcohols and Amines: These nucleophiles react with this compound under mild conditions, typically at room temperature or slightly elevated temperatures.

    Water: Hydrolysis occurs readily at ambient conditions, especially in the presence of moisture.

Major Products Formed:

    Phosphoric Esters: Formed by the reaction with alcohols.

    Phosphoric Amides: Formed by the reaction with amines.

    2-Ethylhexyl Phosphoric Acid: Formed by hydrolysis.

Scientific Research Applications

2-Ethylhexyl phosphorodichloridate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethylhexyl phosphorodichloridate involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus and chlorine atoms. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new organophosphorus compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    Di(2-ethylhexyl)phosphoric acid (DEHPA): A related compound used in solvent extraction and as a plasticizer.

    Bis(2-ethylhexyl)phosphate: Another similar compound used in industrial applications.

Uniqueness: 2-Ethylhexyl phosphorodichloridate is unique due to its high reactivity and versatility in forming various organophosphorus compounds. Its ability to undergo substitution reactions with a wide range of nucleophiles makes it a valuable reagent in both laboratory and industrial settings .

Properties

CAS No.

45088-64-0

Molecular Formula

C8H17Cl2O2P

Molecular Weight

247.10 g/mol

IUPAC Name

3-(dichlorophosphoryloxymethyl)heptane

InChI

InChI=1S/C8H17Cl2O2P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3

InChI Key

DHFXUHMIKARKJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=O)(Cl)Cl

Origin of Product

United States

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